molecular formula C12H15ClN2O2 B12351118 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride

Cat. No.: B12351118
M. Wt: 254.71 g/mol
InChI Key: PRUWMZVKQJAONC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride

InChI

InChI=1S/C12H12N2O.ClH.H2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;;/h2-3,6,14-15H,4-5H2,1H3;1H;1H2

InChI Key

PRUWMZVKQJAONC-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O.O.Cl

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

Parameter Value
Starting Material 4-Fluorophenylhydrazine HCl
Cyclizing Agent 2-Ketoglutaric Acid
Solvent Water
Temperature Ambient (25°C)
Yield 62.5 g (crude)

Acid-Catalyzed Cyclization and Functionalization

Acid-mediated cyclization is critical for introducing the methyl group at position 1 and the hydroxyl group at position 7. In Example 1.1.2 of the patent literature, ethyl 5-chloro-1H-indole-2-carboxylate (8.95 g, 40 mmol) is treated with sodium hydride (1.6 g, 52 mmol) and methyl iodide (11.35 g, 80 mmol) in a protic solvent. The reaction proceeds at 80°C, yielding 9.5 g of methylated intermediate. Subsequent treatment with 2-ketoglutaric acid in ethanol saturated with gaseous hydrochloric acid at reflux forms the diester intermediate, which is hydrolyzed to the carboxylic acid.

The hydroxyl group at position 7 is introduced via p-toluenesulfonic acid-catalyzed cyclization. A mixture of 4-(indol-2-yl)-4-oxobutanal and thiols in acetonitrile with 10 mol% p-TsOH at 60°C for 2 hours achieves regioselective hydroxylation, as demonstrated in analogous tetrahydrocarbazolone syntheses.

Functionalization Conditions:

Step Reagents/Conditions Outcome
Methylation NaH, CH₃I, DMF, 80°C 1-Methyl substitution
Hydroxylation p-TsOH, RSH, MeCN, 60°C 7-Hydroxy formation

Reductive Amination for Side-Chain Modification

Reductive amination is employed to introduce the dihydro-3H-pyrido moiety. In a procedure adapted from ACS studies, (S)-2-cyclopentyl-9-methyl-1-oxo-N-(pyrrolidin-2-ylmethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (200 mg, 0.51 mmol) is dissolved in dichloromethane and acetone, followed by the addition of sodium triacetoxyborohydride (150 mg, 0.71 mmol). The reaction proceeds at room temperature for 4 hours, yielding the reduced amine product after extraction and purification. This method ensures stereochemical control, critical for bioactive derivatives.

Hydrochloride Salt and Hydrate Formation

The final hydrochloride hydrate is obtained via acidic workup and solvent-mediated crystallization. In Example 1.5, 8.3 g (26 mmol) of the carboxylic acid intermediate is treated with dimethylamine in propan-2-ol under reflux. After recrystallization from propan-2-ol, 6.9 g (19 mmol) of the hydrochloride hydrate is isolated with a melting point of 217–219°C. The hydrate form arises from water incorporation during crystallization in polar protic solvents.

Crystallization Data:

Property Value
Solvent Propan-2-ol
Yield 6.9 g (73%)
Melting Point 217–219°C

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, purity, and scalability:

Method Yield (%) Purity (%) Scalability
Cyclocondensation 65–73 95–98 High
Acid Catalysis 70–75 90–93 Moderate
Reductive Amination 60–68 97–99 Low

Cyclocondensation offers the highest scalability, while reductive amination provides superior purity but requires specialized reagents.

Challenges and Optimization Strategies

Key challenges include regioselectivity during hydroxylation and byproduct formation during reductive steps. Optimization strategies include:

  • Regioselective Hydroxylation : Using electron-deficient thiols to direct para-substitution.
  • Byproduct Suppression : Employing excess sodium triacetoxyborohydride to minimize imine intermediates.
  • Hydrate Control : Adjusting propan-2-ol/water ratios during crystallization to stabilize the hydrate form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyridoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that compounds similar to 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol can inhibit the proliferation of human tumor cells .
  • Neurological Effects :
    • The compound has been investigated for its potential neuroprotective effects. Some studies suggest that it may help in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Antimicrobial Properties :
    • There is evidence supporting the antimicrobial activity of related compounds against various bacterial strains. This suggests that 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol could be explored further for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of various pyridoindole derivatives, including 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol. The results indicated significant inhibition of cell growth in several cancer lines, suggesting a mechanism involving apoptosis induction .

Case Study 2: Neuroprotection

In another investigation focused on neurodegenerative diseases, researchers administered the compound to animal models exhibiting symptoms of Alzheimer’s disease. The findings revealed improved cognitive function and reduced amyloid plaque formation in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Related β-Carbolines

Core Structural Differences

The compound belongs to the dihydro-β-carboline family, differing from analogs via substituents at positions 1, 7, and oxidation states. Key analogs include:

Compound Name CAS Number Substituents (Position) Oxidation State Molecular Formula Molecular Weight
Harmalol hydrochloride 6028-07-5 1-CH₃, 7-OH Dihydro C₁₂H₁₃ClN₂O 236.70
Harmaline 304-21-2 1-CH₃, 7-OCH₃ Dihydro C₁₃H₁₄N₂O 214.27
Harmine 442-51-3 1-CH₃, 7-OCH₃ Aromatic C₁₃H₁₂N₂O 212.25
Harmalol (free base) 525-57-5 1-CH₃, 7-OH Dihydro C₁₂H₁₂N₂O 200.24
Harmane 486-84-0 1-CH₃ Aromatic C₁₂H₁₀N₂ 182.22

Key Observations :

  • Position 7 : Harmalol has a hydroxyl (-OH) group, while harmaline and harmine feature a methoxy (-OCH₃) group. This difference impacts polarity, solubility, and biological activity .
  • Oxidation State : Dihydro-β-carbolines (e.g., harmalol, harmaline) are partially saturated, whereas harmine and harmane are fully aromatic. Saturation affects metabolic stability and receptor binding .
  • Salt Forms : The hydrochloride hydrate form of harmalol enhances aqueous solubility compared to the free base .

Pharmacological and Biochemical Activities

Enzyme Inhibition Profiles
Compound MAO-A Inhibition Acetylcholinesterase Inhibition COX-2 Inhibition Antioxidant Activity
Harmalol hydrochloride Low IC₅₀ = 2.1 μM Not reported Moderate
Harmaline IC₅₀ = 0.02 μM Weak Substrate-selective Low
Harmine IC₅₀ = 0.01 μM Not reported Not reported Low
Harmane Not reported Not reported Not reported Not reported

Mechanistic Insights :

  • Harmalol : The hydroxyl group at position 7 enhances interactions with cholinesterases, making it a stronger inhibitor than harmaline .
  • Harmaline : The methoxy group improves MAO-A inhibition but reduces antioxidant capacity compared to harmalol .
  • COX-2 Selectivity : Derivatives of the dihydro-β-carboline core, such as 9-(4-chlorobenzyl)-6-methoxy analogs, exhibit substrate-selective COX-2 inhibition (IC₅₀ = 2.1 μM) .

Metabolic Stability :

  • The hydrochloride salt improves harmalol’s metabolic stability compared to the free base, which is prone to oxidation .
  • Harmaline is metabolized to harmalol in vivo via demethylation, linking their pharmacological profiles .

Biological Activity

1-Methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol; hydrate; hydrochloride, commonly referred to as harmaline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • CAS Number : 6028-07-5
  • Molecular Formula : C12H12N2O·Cl·H2O
  • Molecular Weight : 236.697 g/mol
  • MDL Number : MFCD00150053

Biological Activity Overview

Harmaline exhibits a range of biological activities that make it a candidate for various therapeutic applications. Its effects primarily stem from its interactions with neurotransmitter systems and cellular pathways.

  • Monoamine Oxidase Inhibition : Harmaline has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting mood regulation and neuroprotection .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases .
  • Neuroprotective Effects : Studies indicate that harmaline can protect neuronal cells from apoptosis in various models of neurodegeneration, suggesting its potential role in treating conditions like Parkinson's disease .

Pharmacological Studies

Numerous studies have assessed the pharmacological effects of harmaline:

StudyFindings
In vitro studies Harmaline demonstrated significant MAO inhibition with IC50 values indicating potent activity against both MAO-A and MAO-B enzymes .
Animal models In rodent models of Parkinson's disease, harmaline administration resulted in improved motor function and reduced symptoms associated with neurodegeneration .
Cell culture experiments Harmaline exhibited cytoprotective effects on SH-SY5Y neuroblastoma cells under oxidative stress conditions .

Case Studies

  • Parkinson's Disease Model : A study involving non-human primates treated with harmaline showed a reduction in L-DOPA-induced dyskinesia, highlighting its potential as a therapeutic agent for managing motor symptoms in Parkinson's disease .
  • Mood Disorders : Clinical observations suggest that harmaline may have antidepressant properties due to its MAO inhibition, which aligns with the mechanisms seen in established antidepressant therapies .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol hydrate hydrochloride?

  • Methodological Answer :

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection (λ ~ 280–320 nm) to assess purity, referencing retention times against certified standards .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR spectroscopy to verify the β-carboline backbone. Key NMR signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.7 ppm) .
  • Mass Spectrometry : Confirm molecular weight (236.70 g/mol for hydrochloride hydrate) via ESI-MS or MALDI-TOF .
  • CAS Registry Validation : Cross-check CAS numbers (e.g., 6028-07-5 for hydrochloride hydrate) with authoritative databases like NIST .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate ≥5-year integrity under these conditions .
  • For aqueous solutions, use freshly prepared buffers (pH 6–7) to avoid hydrolysis of the β-carboline ring .

Advanced Research Questions

Q. How does 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol hydrate hydrochloride interact with cytochrome P450 enzymes (e.g., CYP1A1)?

  • Methodological Answer :

  • Mechanistic Studies : Use luciferase-based reporter assays to measure transcriptional suppression of CYP1A1. Posttranslational inhibition can be assessed via Western blotting for enzyme degradation .
  • Dose-Response Analysis : Conduct enzyme kinetics (e.g., IC50_{50}) using recombinant CYP1A1 and fluorogenic substrates like 7-ethoxyresorufin. Compare with harmaline (CAS 304-21-2), its precursor, to evaluate metabolite-specific effects .

Q. What experimental designs are optimal for studying its neuroprotective effects against reactive nitrogen species (RNS)?

  • Methodological Answer :

  • In Vitro Models : Use SH-SY5Y neuronal cells treated with RNS donors (e.g., S-nitroso-N-acetylpenicillamine). Measure viability via MTT assay and apoptosis via Hoechst 33258 staining .
  • Comparative Studies : Co-treat with R-(-)-deprenyl (a known neuroprotectant) to benchmark efficacy. Monitor mitochondrial membrane potential (ΔΨm) with DiOC6(3) dye .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility and bioactivity across studies?

  • Methodological Answer :

  • Hydrate vs. Anhydrous Forms : Characterize hydration state via thermogravimetric analysis (TGA). Bioactivity differences may arise from altered solubility (e.g., hydrate forms dissolve more readily in polar solvents) .
  • Ionization Effects : Adjust pH using concentrated KOH (pKa ~9–10 for hydroxyl group) to study ionization-dependent solubility and enzyme inhibition .

Q. Why do some studies report conflicting results on acetylcholinesterase (AChE) inhibition?

  • Methodological Answer :

  • Assay Conditions : Standardize substrate (e.g., acetylthiocholine) concentration and pH (7.4) to minimize variability. Use Ellman’s method with donepezil as a positive control .
  • Structural Analogues : Compare inhibition potency with harmine (7-methoxy derivative) to assess the role of hydroxyl vs. methoxy substituents .

Synthesis and Derivatives

Q. What strategies improve the yield of hydrochloride hydrate synthesis?

  • Methodological Answer :

  • Cyclization Optimization : Use Bischler-Napieralski reaction with POCl3_3 in refluxing toluene for β-carboline ring formation. Monitor intermediates via TLC (Rf ~0.4 in ethyl acetate/hexane) .
  • Salt Formation : Precipitate hydrochloride salt by adding HCl gas to anhydrous ethanol solutions. Purify via recrystallization (ethanol/water) .

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